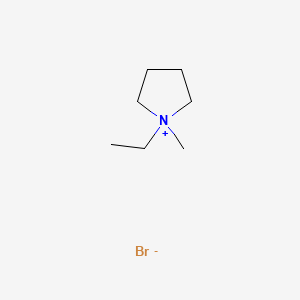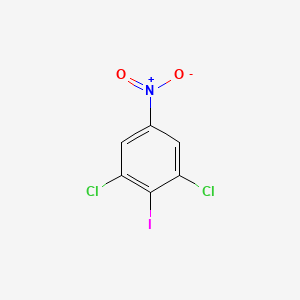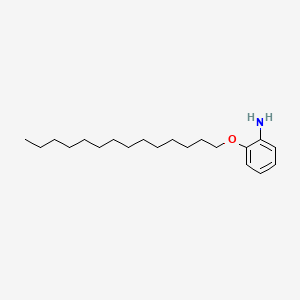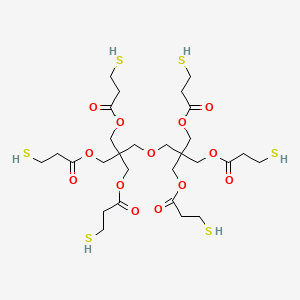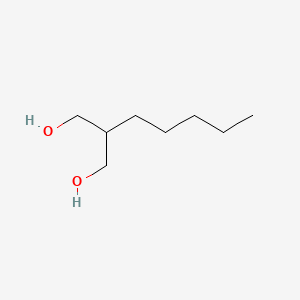
2,4-DIMETHYL-1,1'-BIPHENYL
Overview
Description
1,1’-Biphenyl, 2,4-dimethyl- is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with methyl groups attached to the 2nd and 4th positions of one of the benzene rings. This compound is also known by other names such as o,p’-Bitolyl and 2,4’-Dimethylbiphenyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4-dimethyl- can be synthesized through various methods. One common method involves the Grignard reaction, where (4-methylphenyl)magnesium bromide is reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere. The reaction mixture is then refluxed, cooled, and filtered to obtain the desired product .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,4-dimethyl- typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Hydrocarbons
Substitution: Nitro compounds, sulfonic acids, halogenated biphenyls
Scientific Research Applications
1,1’-Biphenyl, 2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It also serves as a model compound for studying the reactivity and properties of biphenyl systems .
Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological molecules and their potential biological activities.
Medicine: 1,1’-Biphenyl, 2,4-dimethyl- and its derivatives have been investigated for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. It also finds applications in the development of organic light-emitting diodes (OLEDs) and liquid crystals .
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,4-dimethyl- depends on its specific applicationFor example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
- 1,1’-Biphenyl, 2,2’-dimethyl-
- 1,1’-Biphenyl, 4,4’-dimethyl-
- 1,1’-Biphenyl, 2,3-dimethyl-
Uniqueness: The unique positioning of the methyl groups at the 2nd and 4th positions of one benzene ring in 1,1’-Biphenyl, 2,4-dimethyl- imparts distinct chemical and physical properties compared to its isomers. This specific arrangement can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
2,4-dimethyl-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-8-9-14(12(2)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGJPKNKADBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196138 | |
| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-10-7 | |
| Record name | 2,4-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH67QY9PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


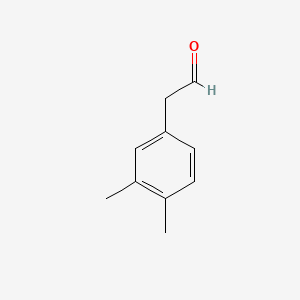
![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)

